VU 0238429
Overview
Description
VU 0238429 is a chemical compound that acts as a selective positive allosteric modulator for the muscarinic acetylcholine receptor M 5. It was the first selective ligand developed for the M 5 subtype and is structurally derived from older M 1-selective positive allosteric modulators such as VU 0119498 .
Preparation Methods
The synthesis of VU 0238429 involves several steps. The key synthetic route includes the reaction of 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indole-2,3-dione with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Chemical Reactions Analysis
VU 0238429 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VU 0238429 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the muscarinic acetylcholine receptor M 5 and its role in various chemical processes.
Biology: The compound is used to investigate the physiological and biochemical functions of the muscarinic acetylcholine receptor M 5 in biological systems.
Medicine: this compound is explored for its potential therapeutic applications in treating disorders such as schizophrenia, Alzheimer’s disease, drug addiction, and Parkinson’s disease.
Mechanism of Action
VU 0238429 exerts its effects by acting as a positive allosteric modulator of the muscarinic acetylcholine receptor M 5. This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand, acetylcholine. The activation of the muscarinic acetylcholine receptor M 5 leads to various downstream signaling pathways that regulate physiological processes such as neurotransmitter release and muscle contraction .
Comparison with Similar Compounds
VU 0238429 is unique in its high selectivity for the muscarinic acetylcholine receptor M 5 compared to other similar compounds. Some similar compounds include:
VU 0119498: An older M 1-selective positive allosteric modulator from which this compound is structurally derived.
Other muscarinic acetylcholine receptor modulators: Compounds that modulate other subtypes of muscarinic acetylcholine receptors, such as M 1, M 2, M 3, and M 4.
This compound stands out due to its high selectivity and potency for the muscarinic acetylcholine receptor M 5, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c1-24-11-4-2-10(3-5-11)9-21-14-7-6-12(25-17(18,19)20)8-13(14)15(22)16(21)23/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGZXFOLMHCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655290 | |
Record name | VU 0238429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-92-6 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | VU-0238429 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160247926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VU 0238429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VU0238429 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VU-0238429 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1ZWF5Q3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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